molecular formula C9H13ClN2O2 B1337586 1-(2-Furoyl)piperazine Hydrochloride CAS No. 60548-09-6

1-(2-Furoyl)piperazine Hydrochloride

Cat. No. B1337586
CAS RN: 60548-09-6
M. Wt: 216.66 g/mol
InChI Key: FMFUHCXDFVDINI-UHFFFAOYSA-N
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Description

1-(2-Furoyl)piperazine hydrochloride is a chemical compound that has been the subject of various research studies due to its potential pharmacological properties and applications in drug synthesis. It serves as a core structure for the development of novel derivatives with potential therapeutic effects.

Synthesis Analysis

The synthesis of 1-(2-Furoyl)piperazine derivatives has been explored in several studies. For instance, the synthesis of novel derivatives of 1-(2-Furoyl)piperazine has been reported, where the starting compound was reacted with different electrophiles to obtain a range of functionalized molecules . Another study described the synthesis of 1-(2-Furoyl)piperazine and its tetrahydro derivative through esterification and subsequent reaction with piper

Scientific Research Applications

Therapeutic Potential in Diabetes and Alzheimer's Disease

1-(2-Furoyl)piperazine Hydrochloride derivatives have been evaluated for their inhibitory potential against α-glucosidase, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE) enzymes. These enzymes are targets in the treatment of type 2 diabetes and Alzheimer's disease. The synthesized compounds showed promising inhibitory activities, suggesting their potential utility in drug discovery and development for these diseases. The bioactivity potentials of these compounds were also supported by molecular docking studies, indicating their effectiveness as inhibitors and their possible role in therapeutic applications (Abbasi et al., 2018).

Antibacterial Applications

N-Sulfonated derivatives of (2-furoyl)piperazine showed significant antibacterial potential against pathogenic bacteria, demonstrating high activity with low minimum inhibitory concentration (MIC) values compared to ciprofloxacin. Their mild hemolytic profiles suggest these compounds as promising candidates for drug designing and development with potential applications as new antibacterial agents (Abbasi et al., 2022).

Metal Ion Extraction

1-(2-Furoyl)piperazine-appended calix[4]arene derivative has been synthesized and characterized for its metal ion extraction capabilities. This derivative exhibited excellent extraction recovery and selectivity toward Cd2+ and other ions, highlighting its potential for applications in environmental cleanup and analytical chemistry (Sayin et al., 2018).

Enzyme Inhibition for Alzheimer's Disease

A series of 2-furoyl piperazine-based sulfonamide derivatives were synthesized and evaluated for their inhibitory potential against butyrylcholinesterase (BChE), targeting Alzheimer's disease. These compounds were also subjected to cytotoxicity assays to ascertain their safety profile, identifying several as promising lead compounds for the treatment of Alzheimer's disease through enzyme inhibition pathways (Hassan et al., 2019).

Safety And Hazards

“1-(2-Furoyl)piperazine Hydrochloride” is classified as a skin irritant and eye irritant . It may cause respiratory irritation . Safety measures include avoiding dust formation, not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

furan-2-yl(piperazin-1-yl)methanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2.ClH/c12-9(8-2-1-7-13-8)11-5-3-10-4-6-11;/h1-2,7,10H,3-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMFUHCXDFVDINI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)C2=CC=CO2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20484843
Record name 1-(2-Furoyl)piperazine Hydrochloride
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URL https://comptox.epa.gov/dashboard/DTXSID20484843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Furoyl)piperazine Hydrochloride

CAS RN

60548-09-6
Record name Methanone, 2-furanyl-1-piperazinyl-, hydrochloride (1:1)
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Furoyl)piperazine Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20484843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-Furoyl)piperazine Hydrochloride
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